molecular formula C9H9NaO4 B3330918 Sodium 2-(4-hydroxy-3-methoxyphenyl)acetate CAS No. 76261-11-5

Sodium 2-(4-hydroxy-3-methoxyphenyl)acetate

Cat. No.: B3330918
CAS No.: 76261-11-5
M. Wt: 204.15 g/mol
InChI Key: WKJAXSQRDCMLEL-UHFFFAOYSA-M
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Description

Sodium 2-(4-hydroxy-3-methoxyphenyl)acetate is the sodium salt of 2-(4-hydroxy-3-methoxyphenyl)acetic acid (CAS 306-08-1), a compound structurally characterized by a phenyl ring substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 4 and 3, respectively, and an acetic acid side chain . The sodium derivative enhances water solubility, making it suitable for pharmaceutical or industrial applications.

Properties

IUPAC Name

sodium;2-(4-hydroxy-3-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4.Na/c1-13-8-4-6(5-9(11)12)2-3-7(8)10;/h2-4,10H,5H2,1H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJAXSQRDCMLEL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)[O-])O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-(4-hydroxy-3-methoxyphenyl)acetate typically involves the neutralization of homovanillic acid with sodium hydroxide. The reaction can be represented as follows:

C9H9O4H+NaOHC9H9NaO4+H2O\text{C}_9\text{H}_9\text{O}_4\text{H} + \text{NaOH} \rightarrow \text{C}_9\text{H}_9\text{NaO}_4 + \text{H}_2\text{O} C9​H9​O4​H+NaOH→C9​H9​NaO4​+H2​O

This reaction is usually carried out in an aqueous medium at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale neutralization processes. The homovanillic acid is dissolved in water, and sodium hydroxide is added gradually while maintaining the pH at a neutral level. The resulting solution is then evaporated to obtain the sodium salt in a crystalline form .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(4-hydroxy-3-methoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form catechols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Catechols

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 2-(4-hydroxy-3-methoxyphenyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: It serves as a marker for dopamine metabolism in biological studies.

    Medicine: It is investigated for its potential therapeutic effects due to its antioxidant and anti-inflammatory properties.

    Industry: It is used in the formulation of pharmaceuticals and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of sodium 2-(4-hydroxy-3-methoxyphenyl)acetate involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

    Analgesic Effect: It modulates pain pathways by interacting with opioid receptors.

    Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Esters of 2-(4-Hydroxy-3-methoxyphenyl)acetic Acid

a. Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate (Ethyl homovanillate)
  • Structure : Ethyl ester of the parent acid.
  • CAS : 60563-13-5; Molecular formula: C₁₁H₁₄O₄ .
  • Applications : Used as a flavoring agent in food products.
  • Safety: GRAS status (FEMA 4810) with low toxicity; hydrolyzes to homovanillic acid and ethanol, both metabolized via conjugation and excretion .
b. Methyl 2-(4-hydroxy-3-methoxyphenyl)acetate (Methyl homovanillate)
  • CAS : 15964-80-4; Molecular formula: C₁₀H₁₂O₄ .
  • Synthesis: Prepared via esterification of the parent acid or Mitsunobu reactions for enantiomerically pure derivatives .
  • Physical Properties : Typically a light-colored oil or crystalline solid.
c. 2-Phenoxyethyl and 3-Phenylpropyl Esters
  • Applications : Approved as GRAS flavoring agents (FEMA 4826 and 4620).
  • Metabolism: Hydrolyze to release 2-(4-hydroxy-3-methoxyphenyl)acetic acid and alcohol moieties (e.g., phenoxyethanol, 3-phenylpropanol), which undergo glucuronidation or sulfation .
  • Toxicity : Intake levels (16–236 µg/person/day) below thresholds of toxicological concern (1800 µg/person/day) .

Fluorinated Derivatives

2,2,2-Trifluoroethyl 2-(4-hydroxy-3-methoxyphenyl)acetate (4g)

  • Synthesis: Derived from 2-(4-hydroxy-3-methoxyphenyl)acetic acid and 2,2,2-trifluoroethanol.
  • Properties : Light yellow oil (79.6% yield); characterized by ¹H-NMR (δ 3.67–6.90) and MS (m/z 265.1 [M+H]⁺) .
  • Applications: Potential use in pharmaceuticals due to fluorinated groups enhancing bioavailability.

Complex Derivatives

Methyl (E)-2-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetate

  • CAS: 120841-39-6; Molecular formula: C₁₄H₁₃NO₅S₂ .
  • Structure: Combines the phenylacetate moiety with a thiazolidinone ring.
  • Applications: Investigated for antimicrobial or anticancer activity due to the thioxothiazolidinone group.

Physicochemical and Functional Comparisons

Compound Molecular Formula CAS No. Physical State Key Applications
Sodium 2-(4-hydroxy-3-methoxyphenyl)acetate C₉H₉O₄Na - Water-soluble salt Pharmaceuticals, research
2-(4-Hydroxy-3-methoxyphenyl)acetic acid C₉H₁₀O₄ 306-08-1 Crystalline solid Laboratory research
Ethyl homovanillate C₁₁H₁₄O₄ 60563-13-5 Oil Food flavoring (FEMA 4810)
2-Phenoxyethyl ester C₁₆H₁₆O₅ 1962956-83-7 Oil Food flavoring (FEMA 4620)
3-Phenylpropyl ester C₁₈H₂₀O₄ 105025-99-8 Oil Food flavoring (FEMA 4826)

Biological Activity

Sodium 2-(4-hydroxy-3-methoxyphenyl)acetate, commonly known as sodium homovanillate, is a sodium salt derivative of homovanillic acid. This compound has garnered attention in various fields due to its notable biological activities, including antioxidant, analgesic, and anti-inflammatory properties. This article explores the biological activity of sodium homovanillate, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₉NaO₄
  • Molecular Weight : Approximately 220.155 g/mol
  • Solubility : Soluble in water, facilitating its use in biological applications.

The structural components of sodium homovanillate include a phenolic structure featuring both hydroxyl and methoxy groups, which contribute significantly to its biological activities.

This compound exhibits its biological effects through several mechanisms:

  • Antioxidant Activity :
    • The compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive species, thereby protecting cellular components from damage.
  • Analgesic Effects :
    • It modulates pain pathways through interactions with opioid receptors, providing potential therapeutic benefits in pain management.
  • Anti-inflammatory Action :
    • Sodium homovanillate inhibits the production of pro-inflammatory cytokines and mediators, contributing to its anti-inflammatory properties.

Therapeutic Uses

Sodium homovanillate has been investigated for various therapeutic applications:

  • Neuroprotection : Research indicates that it may protect neuronal cells from oxidative damage and apoptosis, making it a candidate for neurodegenerative disease treatment.
  • Pain Relief : Its analgesic properties suggest potential use in managing chronic pain conditions such as arthritis.
  • Antioxidant Therapy : Due to its ability to reduce oxidative stress, it is being explored as a supplement in conditions associated with high oxidative damage.

Case Studies

  • Neuroprotective Effects :
    • A study demonstrated that sodium homovanillate could significantly reduce neuronal cell death in models of oxidative stress, suggesting its potential role in treating conditions like Alzheimer's disease.
  • Anti-inflammatory Properties :
    • Clinical trials have shown that sodium homovanillate can reduce inflammation markers in patients with inflammatory diseases, indicating its efficacy as an anti-inflammatory agent.

Research Findings

Recent studies have highlighted the compound's multifaceted roles:

  • A study published in Chemistry Europe noted its effectiveness in modulating dopamine metabolism, which is crucial for neurological health .
  • Another investigation revealed that sodium homovanillate could enhance the effectiveness of other therapeutic agents when used in combination therapies for chronic pain management .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
Sodium Homovanillate76261-11-5Antioxidant, analgesic, anti-inflammatory properties
Homovanillic Acid500-69-2Metabolite of dopamine; lacks sodium salt
Ferulic Acid1135-24-6Antioxidant; widely used in food and cosmetics

This table illustrates the unique features of sodium homovanillate compared to similar compounds, emphasizing its distinct biological activity attributed to its specific functional groups and ionic nature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-(4-hydroxy-3-methoxyphenyl)acetate
Reactant of Route 2
Sodium 2-(4-hydroxy-3-methoxyphenyl)acetate

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